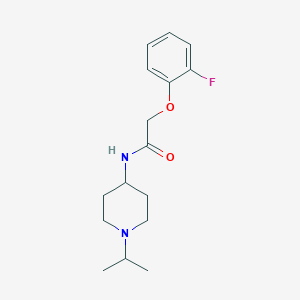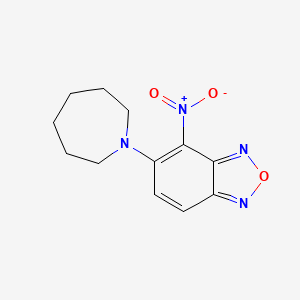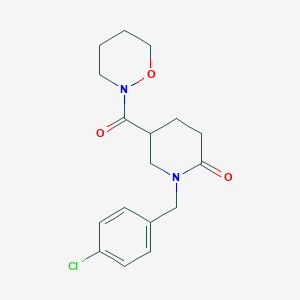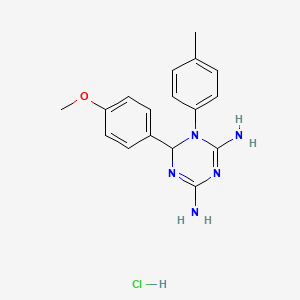
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used to treat obsessive-compulsive disorder (OCD) in humans and animals. Clomipramine has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide acts by inhibiting the reuptake of serotonin and norepinephrine in the brain. It also has a weak affinity for dopamine receptors. The inhibition of serotonin and norepinephrine reuptake leads to an increase in their concentration in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that regulates gene expression in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with a known mechanism of action. This makes it easier to design experiments to investigate its effects. However, one limitation is that it has a relatively low selectivity for the serotonin and norepinephrine transporters, which can lead to off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One area of interest is investigating its effects on neuroplasticity and neuronal regeneration. Another area of interest is investigating its effects on the gut microbiome, as there is growing evidence that the gut microbiome plays a crucial role in mental health. Additionally, there is a need for more research on the long-term effects of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, as well as its effects on different populations, such as children and the elderly.
Conclusion
In conclusion, 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a tricyclic antidepressant drug that is primarily used to treat OCD. It has a well-established mechanism of action and has been extensively studied for its biochemical and physiological effects. There are several future directions for research on 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide, including investigating its effects on neuroplasticity, the gut microbiome, and different populations.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 3-chlorophenol with 1-methyl-4-piperidone in the presence of a base to form 3-chloro-N-methyl-4-piperidone. This intermediate is then reacted with 2-chloropropanoyl chloride to form 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been used in various scientific research studies to investigate its efficacy in treating OCD and other related disorders. Studies have shown that 2-(3-chlorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is effective in reducing the symptoms of OCD, including obsessions and compulsions. It has also been used in the treatment of depression, panic disorder, and phobias.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(20-14-5-3-4-12(16)10-14)15(19)17-13-6-8-18(2)9-7-13/h3-5,10-11,13H,6-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLYUIEGJHINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)

![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)
![6-{[(2,3-dimethylphenyl)amino]carbonyl}-2,5-diphenyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5035494.png)
![2-amino-4-(4-biphenylyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5035504.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B5035511.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5035525.png)

![5-[(4-cyclohexylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5035536.png)